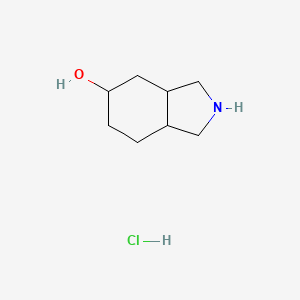

octahydro-1H-isoindol-5-ol hydrochloride

Description

Context and Significance of Saturated Heterocycles in Bioactive Molecule Discovery

In the quest for new therapeutic agents, saturated heterocyclic ring systems have become increasingly vital. researchgate.netbohrium.com Historically, drug discovery often focused on flat, aromatic compounds. However, contemporary research highlights the advantages of incorporating three-dimensional, saturated structures. nih.govfrontiersin.org These saturated rings, often referred to as sp3-rich scaffolds, can offer several benefits in medicinal chemistry.

Advantages of Saturated Heterocycles in Drug Design:

Improved Physicochemical Properties : Saturated heterocycles can lead to enhanced aqueous solubility and greater metabolic stability compared to their aromatic counterparts. researchgate.netbohrium.com This is crucial for the development of molecules with favorable pharmacokinetic profiles.

Enhanced Three-Dimensionality : The non-planar nature of saturated rings allows for a more precise and complex interaction with the three-dimensional binding sites of biological targets like proteins and enzymes. bohrium.comfrontiersin.org

Structural Novelty and Diversity : Moving away from predominantly aromatic systems opens up new areas of chemical space, providing opportunities for discovering molecules with novel biological activities. bohrium.com The presence of chiral centers in these molecules further increases structural diversity. researchgate.net

The emphasis on molecules with a higher fraction of sp3-hybridized carbon atoms is a recognized trend in modern drug design, aiming to improve the clinical success rate of new drug candidates. nih.govfrontiersin.org

Overview of Isoindole and Octahydroisoindole (B159102) Motifs in Academic Chemical Research

The isoindole is a heterocyclic aromatic compound consisting of a fused benzene (B151609) and pyrrole (B145914) ring. wikipedia.org It is an isomer of the more common indole (B1671886) structure. wikipedia.org While the parent isoindole is relatively unstable and rare, its derivatives are found in a variety of important molecules, including natural products, pharmaceuticals, and commercial dyes like phthalocyanines. wikipedia.orgua.esnih.gov The isoindole structure is characterized by its o-quinoid system, which makes it highly reactive and a useful component in chemical reactions, such as the Diels-Alder reaction. ua.es

The octahydroisoindole motif is the fully saturated, or reduced, form of isoindole. This saturation transforms the flat, aromatic isoindole into a three-dimensional, flexible scaffold. This structural change is significant in medicinal chemistry, as the octahydroisoindole core can be used to build complex molecules that can effectively interact with biological targets. Various synthetic methods have been developed to produce these structures, highlighting their importance in organic synthesis. nih.govorganic-chemistry.org

Research Rationale for Investigating Octahydro-1H-isoindol-5-ol Hydrochloride within Medicinal Chemistry and Organic Synthesis

The specific compound, this compound, is primarily of interest as a chemical building block, or "chem block," for use in organic synthesis. chemshuttle.com Its value lies in the combination of the octahydroisoindole scaffold with a hydroxyl (-OH) functional group, which provides a reactive site for further chemical modifications. The hydrochloride salt form enhances the compound's stability and handling properties.

One of the key applications for related octahydro-1H-isoindole structures is as an intermediate in the synthesis of more complex, biologically active molecules. For instance, cis-Octahydro-1H-isoindole hydrochloride is a known intermediate in the synthesis of mitiglinide, an oral hypoglycemic agent used for the treatment of type II diabetes. hsppharma.com This demonstrates the role of the octahydroisoindole scaffold in constructing pharmaceutically relevant compounds. Researchers investigate molecules like this compound to explore new synthetic pathways and to create novel derivatives that can be screened for a wide range of biological activities.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 1430327-93-7 chemshuttle.com |

| Molecular Formula | C8H16ClNO chemshuttle.com |

| Molecular Weight | 177.675 g/mol chemshuttle.com |

| Purity | 95% chemshuttle.com |

| Storage | 2-8 °C chemshuttle.com |

| SMILES | Cl.OC1CCC2CNCC2C1 chemshuttle.com |

Structure

3D Structure

Properties

CAS No. |

1263365-47-4 |

|---|---|

Molecular Formula |

C8H15NO |

Molecular Weight |

141.21 g/mol |

IUPAC Name |

(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol |

InChI |

InChI=1S/C8H15NO/c10-8-2-1-6-4-9-5-7(6)3-8/h6-10H,1-5H2/t6-,7+,8?/m0/s1 |

InChI Key |

DPOLLBMYIRHSRA-KJFJCRTCSA-N |

SMILES |

C1CC2CNCC2CC1O.Cl |

Isomeric SMILES |

C1CC(C[C@H]2[C@@H]1CNC2)O |

Canonical SMILES |

C1CC2CNCC2CC1O |

Origin of Product |

United States |

Synthetic Methodologies for Octahydro 1h Isoindol 5 Ol Hydrochloride and Analogues

Historical Perspectives and Early Synthetic Routes to Octahydroisoindoles

The construction of the isoindole core, the parent structure of octahydroisoindoles, has historically relied on foundational reactions in organic chemistry. One of the most powerful and classic methods for creating the underlying six-membered ring is the Diels-Alder reaction, first described by Otto Diels and Kurt Alder in 1928. wikipedia.org This [4+2] cycloaddition between a conjugated diene and a dienophile provides a direct route to cyclohexene (B86901) derivatives, which are precursors to the octahydroisoindole (B159102) skeleton. wikipedia.orgorganic-chemistry.org

Early strategies often involved the cycloaddition of a diene with a dienophile containing a nitrogen functionality, or a subsequent multi-step conversion of the cycloadduct to introduce the nitrogen atom and form the pyrrolidine (B122466) ring. The hetero-Diels-Alder reaction, a variant where a heteroatom is part of the diene or dienophile, also emerged as a powerful tool for directly synthesizing six-membered heterocycles, which could then be further elaborated. organic-chemistry.org These foundational cycloaddition reactions established the groundwork for accessing the bicyclic isoindole system, which could then be fully saturated through hydrogenation to yield the octahydroisoindole scaffold.

Contemporary Approaches to Octahydro-1H-isoindol-5-ol Hydrochloride Synthesis

Modern synthetic chemistry has developed more refined and efficient methods to produce specific isomers and derivatives of the octahydroisoindole core, driven by the demands of drug discovery.

Stereoselective Synthesis Strategies for Defined Isomers (e.g., (3aR,7aS) stereochemistry)

Controlling the stereochemistry at the bridgehead carbons (3a and 7a) is critical for defining the biological activity of octahydroisoindole derivatives. A key contemporary strategy is the desymmetrization of prochiral cis-fused imides, such as hexahydroisoindole-1,3-diones. This method uses a chiral lithium amide base to enantioselectively deprotonate the carbon atom adjacent to the imide carbonyl. The resulting enolate, which is configurationally stable, can then be trapped by various electrophiles to yield enantioenriched products with high enantiomeric excess (>90% ee).

Another powerful approach involves domino reactions that can rapidly build molecular complexity and set multiple stereocenters in a single step. For instance, a domino aza-Piancatelli rearrangement followed by an intramolecular Diels-Alder reaction has been used to construct complex, angularly fused aza-tricyclic frameworks related to the isoindole core. nih.gov This method efficiently generates adducts with six contiguous stereogenic centers in high yields. nih.gov Although applied to a slightly different system, the principles of using intramolecular cycloadditions from a stereodefined precursor are central to modern asymmetric synthesis of these scaffolds.

| Stereoselective Method | Key Reagents/Reaction | Outcome |

| Desymmetrization of Imides | Prochiral cis-hexahydroisoindole-1,3-dione, Chiral Lithium Amide, Electrophile (e.g., Me₃SiCl) | Enantioenriched octahydroisoindoles (>90% ee) |

| Domino Reaction | Aza-Piancatelli Rearrangement / Intramolecular Diels-Alder | Highly stereoselective formation of complex aza-tricyclic systems nih.gov |

Multi-step Reaction Sequences for Octahydro-1H-isoindole Core Construction

The synthesis of functionalized octahydroisoindoles often begins with more readily available precursors like cis-cyclohexane-1,2-dicarboxylic anhydride (B1165640). researchgate.net A typical multi-step sequence involves the formation of an N-substituted hexahydro-1H-isoindole-1,3(2H)-dione, which serves as a versatile intermediate. mdpi.com From this intermediate, a series of carefully planned reactions are executed to build the final molecule.

A representative sequence might include the following key transformations:

Protection: The nitrogen of the isoindole core is often protected, for example as an imide or with a benzyl (B1604629) group, to prevent unwanted side reactions during subsequent steps.

Reduction: The imide or other carbonyl groups can be selectively reduced. For instance, a partial reduction might yield a hydroxylactam, while a more powerful reducing agent like lithium aluminum hydride can reduce the carbonyls completely to form the octahydro-1H-isoindole amine.

Hydrogenation: To achieve the fully saturated octahydro- skeleton from a tetrahydro- or aromatic precursor, catalytic hydrogenation is commonly employed, often using catalysts like palladium on carbon (Pd/C). google.com This step reduces any double bonds in the carbocyclic ring.

Condensation: The initial imide intermediate is often formed through a condensation reaction between an anhydride (like hexahydrophthalic anhydride) and a primary amine or hydrazide. mdpi.com

Oxidative Cleavage: In some routes, oxidative cleavage of a double bond within the carbocyclic ring (e.g., via ozonolysis) can generate dialdehyde (B1249045) intermediates, which are then used in subsequent cyclization cascades to build new ring systems. nih.gov

| Reaction Type | Example Application in Synthesis | Purpose |

| Condensation | Hexahydrophthalic anhydride + acetohydrazide | Construction of the initial hexahydro-1H-isoindole-1,3(2H)-dione core. mdpi.com |

| Reduction | Reduction of imide carbonyls | Conversion of the dione (B5365651) to the amine or intermediate lactams. |

| Hydrogenation | Catalytic hydrogenation of a tetrahydroisoindole | Saturation of the six-membered ring to form the octahydro- scaffold. google.com |

| Oxidative Cleavage | Ozonolysis of an alkene within the scaffold | To generate reactive intermediates for divergent synthesis. nih.gov |

Fragment-Based Synthesis Approaches in Octahydro-1H-isoindole Research

Fragment-Based Drug Discovery (FBDD) is a modern paradigm where small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. researchoutreach.org Promising fragments are then grown or merged to create more potent lead compounds. researchoutreach.org The isoindole scaffold is well-suited for this approach.

In one notable example, a 1H-isoindol-3-amine was identified through crystallographic screening as an effective fragment for the S1 pocket of the enzyme furin. nih.gov This fragment served as a validated starting point. Synthetic chemists then elaborated on this core by introducing an aminomethyl substitution, creating a "couplable P1 residue" that could be incorporated into larger, substrate-analogue inhibitors. nih.gov This strategy, which begins with a simple, validated isoindole-based fragment and builds complexity in a targeted manner, exemplifies a fragment-based synthesis approach. nih.gov

Lead-Oriented Synthesis Methodologies for Octahydro-1H-isoindole Derivatives

Lead-oriented synthesis focuses on creating compounds that reside in the "lead-like" chemical space, characterized by lower molecular weight, lower lipophilicity (cLogP), and higher sp³-carbon fraction compared to final drug molecules. mappingignorance.org These properties ensure that there is ample room for optimization and property inflation during the lead development process. mappingignorance.org

The synthesis of octahydro-1H-isoindole scaffolds aligns well with the principles of lead-oriented synthesis. These bicyclic systems are inherently three-dimensional and rich in sp³ centers, which are desirable features for improving clinical success. nih.govresearchgate.net Synthetic strategies that produce a variety of simply substituted octahydroisoindole cores from basic building blocks are considered lead-oriented. rsc.org For example, using tandem reactions like the Petasis and Diels-Alder reactions, or employing complexity-generating cyclization cascades, allows for the efficient production of diverse and sp³-rich scaffolds suitable for building molecular libraries for drug discovery. nih.govrsc.org

Synthesis of Octahydro-1H-isoindole Analogues and Derivatives

The octahydro-1H-isoindole core is a versatile scaffold that can be readily modified to generate a wide array of analogues and derivatives, enabling the exploration of structure-activity relationships. mdpi.commdpi.comnih.gov

Common derivatization strategies include:

N-Substitution: The secondary amine of the octahydro-1H-isoindole is a common point of modification. It can be readily alkylated or acylated to introduce various substituents. For example, N-substituted derivatives have been synthesized by reacting hexahydrophthalic anhydride with different acetohydrazides to create complex side chains. mdpi.com Similarly, phthalimide (B116566) can be alkylated with intermediates like N-arylpiperazine acyl chlorides to introduce bulky and functionally diverse groups. mdpi.com

Ring Functionalization: The carbocyclic six-membered ring can also be functionalized. Starting from unsaturated precursors like 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione, various functional groups can be introduced. Methods include epoxidation of the double bond followed by ring-opening with nucleophiles, or cis-hydroxylation to produce diols, which can be further modified.

| Derivative Type | Synthetic Method | Example Precursor |

| N-Arylpiperazine Derivatives | Alkylation of phthalimide | Phthalimide and 1-chloroacetyl-4-arylpiperazines mdpi.com |

| N-Quinazolinone Derivatives | Condensation | Hexahydrophthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide mdpi.com |

| Hydroxylated Analogues | cis-hydroxylation or epoxidation/ring-opening | 2-Alkyl/aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione |

Construction of Bicyclic and Polycyclic Scaffolds Incorporating the Octahydroisoindole Core

The assembly of the octahydroisoindole nucleus can be achieved through various synthetic strategies, often commencing from readily available starting materials. One notable approach begins with cis-cyclohexane-1,2-dicarboxylic anhydride. This precursor can be converted to methyl trans-2-(hydroxymethyl)cyclohexane-1-carboxylate, which then serves as a key intermediate. A crucial step in forming the pyrrolidine ring is the Strecker reaction of methyl trans-2-formylcyclohexane-1-carboxylate, which ultimately leads to the formation of trans-fused octahydroisoindole-1-carboxylic acids. acs.org This method highlights a pathway to stereoselectively construct the bicyclic core.

Another powerful strategy for creating complex polycyclic systems that incorporate the octahydroisoindole motif is the domino aza-Piancatelli rearrangement/intramolecular Diels-Alder reaction. This one-pot method allows for the highly stereoselective construction of angularly fused 5-6-5 aza-tricyclic frameworks. ambeed.com This approach demonstrates the versatility of modern organic reactions in accessing intricate molecular architectures based on the octahydroisoindole core.

The hexahydroisoindole scaffold, a partially saturated precursor to the target molecule, has also been utilized as a privileged motif in medicinal chemistry, for instance, in the structure-based design of prolyl oligopeptidase inhibitors. bldpharm.com This underscores the importance of developing synthetic routes to access this versatile bicyclic system.

| Starting Material | Key Reactions | Resulting Scaffold |

| cis-Cyclohexane-1,2-dicarboxylic anhydride | Strecker reaction | trans-Fused octahydroisoindole-1-carboxylic acid |

| Furfurylamines and dienophiles | Aza-Piancatelli rearrangement, Intramolecular Diels-Alder | Angularly fused octahydro-1H-cyclopenta[cd]isoindole |

| Substituted isoindolines | Palladium-catalyzed formate (B1220265) reduction | 4,5,6,7-Tetrahydro-2H-isoindoles |

Diversification Strategies for Functionalization of the Octahydro-1H-isoindole System

Once the octahydroisoindole core is established, further functionalization is necessary to introduce desired substituents, such as the hydroxyl group at the 5-position in octahydro-1H-isoindol-5-ol. While direct synthesis methods for this specific compound are not extensively detailed in readily available literature, functionalization of related isoindole systems provides valuable insights into potential synthetic routes.

For instance, new polysubstituted isoindole-1,3-diones have been prepared from 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydroisoindole-1,3-dione. rsc.org The presence of a hydroxyl group at the 5-position of this tetrahydroisoindole precursor suggests that functionalization at this site is feasible. Reactions such as epoxidation with m-chloroperoxybenzoic acid (m-CPBA) and cis-hydroxylation using osmium tetroxide (OsO₄), followed by acetylation, have been successfully performed on this system. rsc.org These methods could potentially be adapted for the introduction of a hydroxyl group onto the saturated carbocyclic ring of the octahydroisoindole scaffold, which could then be followed by reduction of the dione functionality to afford the desired amino alcohol.

The final step in the preparation of the target compound involves the formation of the hydrochloride salt. This is typically achieved by treating the free base, octahydro-1H-isoindol-5-ol, with hydrochloric acid in a suitable solvent.

| Precursor Scaffold | Reagents/Conditions | Functionalization Achieved |

| 2-Ethyl-5-hydroxy-3a,4,5,7a-tetrahydro-isoindole-1,3-dione | m-CPBA | Epoxidation of the cyclohexene ring |

| 2-Ethyl-5-hydroxy-3a,4,5,7a-tetrahydro-isoindole-1,3-dione | OsO₄, then acetylation | Formation of a triacetate derivative via cis-dihydroxylation |

Mechanistic Studies of Key Synthetic Transformations Involving Octahydro-1H-isoindole Formation

The formation of the fully saturated octahydro-1H-isoindole ring system often involves the reduction of a less saturated precursor, such as an isoindoline (B1297411) or a tetrahydroisoindole. Mechanistic studies of these transformations provide a deeper understanding of the reaction pathways and stereochemical outcomes.

The reduction of substituted 1,3-dihydro-2H-isoindoles (isoindolines) to 4,5,6,7-tetrahydro-2H-isoindoles has been achieved through palladium-catalyzed formate reduction. This reaction involves the hydrogenation of the benzene (B151609) ring of the isoindoline scaffold. Theoretical calculations have shown a significant difference in the aromaticity between isoindoles and their corresponding indoles, which influences their reactivity in reduction and oxidation reactions.

A mechanistic investigation into the formation of isoindole N-oxides from the oxidative cyclization of 2'-alkynylacetophenone oximes has been conducted. This study, while not directly pertaining to the octahydroisoindole system, provides insights into the cyclization mechanisms that form the five-membered pyrrolidine ring of the isoindole core. The study suggests a facile C-N bond formation in a radical cation intermediate, leading to a 5-exo intermediate, followed by back-electron transfer and intramolecular proton transfer.

Understanding the mechanisms of these key transformations is crucial for optimizing reaction conditions and controlling the stereochemistry of the final octahydro-1H-isoindole products.

Advanced Spectroscopic and Structural Elucidation Techniques in Octahydro 1h Isoindole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of octahydro-1H-isoindole derivatives in solution. auremn.org.br It provides detailed information about the atomic framework, enabling the assignment of stereochemistry and the study of conformational dynamics. copernicus.org Both ¹H and ¹³C NMR spectra offer crucial insights into the molecular structure.

In ¹H NMR, the chemical shift of each proton is indicative of its local electronic environment. Protons attached to carbons adjacent to the nitrogen atom or the hydroxyl group in the octahydro-1H-isoindol-5-ol structure would exhibit characteristic shifts. The coupling constants (J-values) between adjacent protons are particularly valuable for conformational analysis. researchgate.net These values are related to the dihedral angle between the protons, allowing for the determination of the relative orientation of substituents and the preferred conformation of the fused ring system (e.g., chair or boat forms for the six-membered ring). nih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The number of distinct signals indicates the molecular symmetry, while the chemical shifts reveal the nature of each carbon atom (e.g., C-N, C-O, or aliphatic C-C).

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are often required for unambiguous assignment of all proton and carbon signals and to establish through-bond and through-space correlations, which are essential for confirming stereochemical relationships.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Octahydro-1H-isoindol-5-ol Note: These are estimated values based on typical ranges for similar functional groups. Actual values are dependent on solvent and specific stereoisomer.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH-OH | 3.5 - 4.2 | 65 - 75 |

| CH₂-N | 2.8 - 3.5 | 45 - 55 |

| CH-N (Bridgehead) | 2.5 - 3.2 | 50 - 60 |

| Aliphatic CH₂ and CH | 1.2 - 2.2 | 20 - 40 |

Mass Spectrometry (MS) Applications in Complex Octahydroisoindole (B159102) Characterization

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns. chemguide.co.uk For octahydro-1H-isoindol-5-ol hydrochloride, electron ionization (EI) or electrospray ionization (ESI) could be employed.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the free base (C₈H₁₅NO). High-resolution mass spectrometry (HRMS) can determine the exact mass of this ion, allowing for the calculation of its elemental formula, which confirms the compound's identity.

The fragmentation pattern provides a fingerprint of the molecule's structure. libretexts.orglibretexts.org The molecular ion is energetically unstable and can break into smaller, charged fragments. libretexts.org The analysis of the mass-to-charge ratio (m/z) of these fragments helps to piece together the original structure. For the octahydro-1H-isoindole core, characteristic fragmentation pathways would likely involve:

Alpha-cleavage: The breaking of a carbon-carbon bond adjacent to the nitrogen atom, which is a common fragmentation pathway for amines.

Loss of Water: The hydroxyl group can be eliminated as a neutral water molecule (H₂O), resulting in a peak at M-18.

Ring Fission: The bicyclic ring system can undergo cleavage to produce characteristic fragment ions.

The study of these fragmentation routes is crucial for distinguishing between different isomers, which may exhibit subtle but significant differences in their mass spectra. researchgate.net

Table 2: Hypothetical Mass Spectrometry Fragmentation Data for Octahydro-1H-isoindol-5-ol (Free Base)

| m/z Value | Possible Fragment Identity | Neutral Loss |

| 141 | [M]⁺ (Molecular Ion) | - |

| 124 | [M - NH₃]⁺ | NH₃ |

| 123 | [M - H₂O]⁺ | H₂O |

| 112 | [M - C₂H₅]⁺ | C₂H₅ |

| 96 | [M - C₂H₅N]⁺ | C₂H₅N |

X-ray Crystallography for Absolute Configuration Determination and Molecular Conformation

Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov It provides precise information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. nih.gov For a chiral molecule like octahydro-1H-isoindol-5-ol, this technique is unparalleled in its ability to unambiguously determine the absolute configuration of each stereocenter. researchgate.netresearchgate.net

The technique relies on the diffraction of X-rays by a single, high-quality crystal of the compound. ed.ac.uk The resulting diffraction pattern is used to generate an electron density map, from which the positions of all atoms in the crystal lattice can be determined. ed.ac.uk When determining the absolute configuration of an enantiomerically pure compound, anomalous dispersion effects are analyzed. ed.ac.uk The Flack parameter is a critical value calculated during the structure refinement that indicates whether the determined absolute structure is correct. nih.gov A value close to zero confirms the assigned configuration, while a value near one suggests that the inverted structure is the correct one. researchgate.net

This method would not only confirm the connectivity of this compound but would also reveal the specific cis or trans fusion of the bicyclic rings and the precise spatial orientation of the hydroxyl group.

Table 3: Typical Data Obtained from an X-ray Crystallographic Analysis

| Parameter | Information Provided |

| Space Group | Describes the symmetry of the crystal lattice. ed.ac.uk |

| Unit Cell Dimensions | The dimensions (a, b, c, α, β, γ) of the basic repeating unit of the crystal. |

| Bond Lengths & Angles | Precise measurements of distances between atoms and angles between bonds. |

| Torsional Angles | Defines the conformation of the ring system and substituent orientation. |

| Flack Parameter | A value used to confirm the absolute stereochemistry of a chiral molecule. researchgate.netnih.gov |

| Hydrogen Bonding Network | Details intermolecular interactions, such as those involving the hydrochloride ion. |

Conformational Analysis and Stereochemical Investigations of Octahydro 1h Isoindol 5 Ol Hydrochloride

Computational Approaches to Conformational Landscape Exploration of Octahydro-1H-isoindole Scaffolds:While computational methods are widely used to study molecular conformations, the application of these techniques specifically to the octahydro-1H-isoindol-5-ol hydrochloride scaffold, including details of the methods used (e.g., molecular mechanics, density functional theory) and the resulting conformational energy landscapes, has not been published.

Due to the absence of this critical information, it is not possible to generate the requested thorough, informative, and scientifically accurate article with detailed research findings and data tables. Further research and publication in this specific area would be necessary to provide the content as outlined.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Octahydro 1h Isoindol 5 Ol Hydrochloride Derivatives

Elucidating Structural Determinants of Biological Activity within Octahydro-1H-isoindole Series

The biological profile of octahydro-1H-isoindole derivatives is intricately linked to the nature and placement of various functional groups on the core structure. Both the substituents on the bicyclic core and those on peripheral extensions play critical roles in defining the molecule's interaction with biological targets.

The position of a substituent is as critical as its chemical nature. Altering the substitution pattern around the ring system can change the molecule's three-dimensional shape and electronic distribution, thereby affecting its ability to fit into a specific receptor's binding pocket. For example, a hydroxyl group at the C5 position, as in the parent compound, provides a key point for potential hydrogen bonding interactions. Modifying or replacing this group, or introducing other substituents on the cyclohexane (B81311) ring portion of the scaffold, would be expected to produce derivatives with distinct biological profiles.

Table 1: Positional and Substituent Effects on the Octahydro-1H-isoindole Core

| Position of Substitution | Type of Substituent | Potential Impact on Biological Activity |

|---|---|---|

| Nitrogen (N-2) | Alkyl, Aryl, Acyl groups | Modulates lipophilicity, steric bulk, and potential for hydrophobic interactions. Can influence metabolic stability. |

| C5-Position (OH group) | Esterification, Etherification | Alters hydrogen bonding capability and polarity, affecting solubility and membrane permeability. |

Peripheral substituents are functional groups attached to the main scaffold that extend into the surrounding environment of the binding site. These groups are crucial for refining the potency and selectivity of a compound by engaging in specific molecular interactions. In many classes of biologically active molecules, including isoindole derivatives, hydrophobic moieties are incorporated to enhance the ability of compounds to cross biological membranes. mdpi.com

Studies on related isoindoline-1,3-dione derivatives targeting cholinesterases have highlighted the importance of peripheral groups in establishing key interactions. nih.gov For example, moieties like phenylpiperazine or pyrimidylpiperazine can engage in π-π stacking interactions with aromatic amino acid residues (e.g., tryptophan, tyrosine) in the active site of an enzyme. nih.gov These non-covalent interactions are often critical for anchoring the molecule in the correct orientation for potent activity. The absence of such interactions can lead to a significant decrease in potency. nih.gov

Stereochemical Influence on Pharmacological Profiles of Octahydro-1H-isoindole-based Compounds

Living systems are inherently chiral, meaning they can differentiate between the different stereoisomers of a drug molecule. nih.gov The octahydro-1H-isoindole core contains multiple chiral centers, meaning its derivatives can exist as various enantiomers and diastereomers. These stereoisomers, while having the same chemical formula and connectivity, possess distinct three-dimensional arrangements of atoms. nih.gov

This difference in spatial arrangement is profoundly important for pharmacological activity, as a drug's interaction with its biological target (like an enzyme or receptor) is highly dependent on a precise geometric fit. Consequently, two enantiomers of a chiral drug can exhibit significantly different pharmacological and pharmacokinetic properties. nih.govresearchgate.net One enantiomer may be responsible for the desired therapeutic effect, while the other could be less active, inactive, or even contribute to undesirable side effects. nih.gov

Development of SAR Models for Optimized Octahydro-1H-isoindole Derivatives

The process of lead optimization, which aims to improve the potency, selectivity, and pharmacokinetic properties of a parent compound, can be greatly accelerated by the use of computational SAR models. nih.gov These in silico methods use the structural information of known active and inactive compounds to build predictive models that can guide the design of new, more effective derivatives.

Molecular docking is a widely used technique in this context. It simulates the interaction between a ligand (the drug candidate) and its biological target, predicting the preferred binding mode and estimating the binding affinity. nih.govnih.gov For octahydro-1H-isoindole derivatives, docking studies can reveal key interactions, such as hydrogen bonds involving the C5-hydroxyl group or hydrophobic interactions with specific amino acid residues in the target's active site. nih.gov This information allows medicinal chemists to rationally design modifications that enhance these favorable interactions.

Pharmacophore modeling is another valuable tool. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific target. nih.gov By generating a pharmacophore model from a set of active octahydro-1H-isoindole derivatives, researchers can screen virtual libraries for other compounds that fit the model or design novel molecules that incorporate the key pharmacophoric features, thereby increasing the probability of discovering highly potent candidates.

Computational Chemistry and Theoretical Studies Applied to Octahydro 1h Isoindol 5 Ol Hydrochloride

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand, such as octahydro-1H-isoindol-5-ol hydrochloride) when bound to a second molecule (a receptor or target protein). This technique is crucial in drug discovery for understanding how a molecule might interact with a biological target at the atomic level.

A typical molecular docking workflow for this compound would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to find its most stable, low-energy conformation.

Identification and Preparation of a Target Protein: A biologically relevant protein target would be selected, and its 3D structure, often obtained from a repository like the Protein Data Bank (PDB), would be prepared by adding hydrogen atoms and removing water molecules.

Docking Simulation: A docking algorithm would then systematically sample a vast number of orientations and conformations of the ligand within the binding site of the protein.

Scoring and Analysis: The resulting poses would be "scored" based on their predicted binding affinity. The scores are calculated using functions that estimate the strength of intermolecular interactions like hydrogen bonds, electrostatic interactions, and van der Waals forces.

Detailed research findings from such a study would typically be presented in a table format, as shown in the hypothetical example below.

Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Protein X | -8.5 | ASP-120, TYR-85 | Hydrogen Bond, Pi-Alkyl |

| Protein Y | -7.2 | LEU-205, VAL-68 | Hydrophobic |

Note: The data in this table is purely illustrative and does not represent actual research findings.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These methods can provide deep insights into the structure, stability, and reactivity of this compound.

Key parameters that would be calculated include:

Optimized Molecular Geometry: Determination of the most stable 3D arrangement of atoms.

Electron Distribution: Calculation of molecular electrostatic potential (MEP) maps to identify electron-rich and electron-deficient regions, which are crucial for predicting non-covalent interactions.

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO is a critical parameter.

The results from these calculations would allow researchers to predict which parts of the molecule are likely to be involved in chemical reactions or interactions with biological targets.

Hypothetical Quantum Chemical Data for this compound

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 7.7 eV |

Note: The data in this table is purely illustrative and does not represent actual research findings.

In Silico Screening and Virtual Library Design for Octahydro-1H-isoindole Scaffolds

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. While no specific virtual screening studies have been published for this compound, this methodology could be applied to a virtual library based on the octahydro-1H-isoindole scaffold.

The process would involve:

Library Generation: A large, diverse virtual library of compounds containing the core octahydro-1H-isoindole structure would be designed and generated computationally.

Filtering: The library would be filtered based on physicochemical properties to ensure "drug-likeness," often using criteria such as Lipinski's Rule of Five.

High-Throughput Docking: The filtered library would be docked into the active site of a target protein.

Hit Identification: Compounds with the best docking scores and favorable interaction profiles would be identified as "hits" for further investigation.

This approach accelerates the early stages of drug discovery by prioritizing a smaller, more promising set of compounds for chemical synthesis and biological testing.

Prediction of Octahydro-1H-isoindole Conformational Preferences and Energetics

The octahydro-1H-isoindole scaffold is a flexible bicyclic system that can exist in multiple three-dimensional shapes, or conformations. Conformational analysis is a computational method used to identify the stable conformations of a molecule and to determine their relative energies.

For this compound, this analysis would involve:

Conformational Search: Using computational algorithms to explore the potential energy surface of the molecule and identify all low-energy conformers.

Energy Calculations: Calculating the relative energies of these conformers to determine their populations at a given temperature. The conformation with the lowest energy is the most stable and, therefore, the most populated.

Understanding the conformational preferences is vital because the biological activity of a molecule often depends on its ability to adopt a specific 3D shape that is complementary to its biological target. The results would indicate the most likely shape of the molecule when it interacts with a receptor.

Applications of Octahydro 1h Isoindol 5 Ol Hydrochloride and Its Derivatives in Chemical Biology and Drug Discovery Research

Octahydro-1H-isoindole as a Scaffold for Bioactive Compound Development

The concept of a privileged scaffold refers to a molecular framework that is capable of binding to multiple, distinct biological targets through judicious modification. The isoindole and its reduced form, isoindoline (B1297411), are considered privileged structures because their derivatives have demonstrated a wide array of pharmacological activities. The hydrophobicity of the core isoindoline-1,3-dione (phthalimide) structure can enhance a compound's ability to cross biological membranes. nih.gov This scaffold is a cornerstone in the synthesis of molecules with applications as anti-inflammatory, analgesic, anticonvulsant, anticancer, and antimicrobial agents. organic-chemistry.orgspringernature.com

The development of immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, all of which are based on the phthalimide (B116566) (isoindoline-1,3-dione) core, highlights the clinical significance of this scaffold. nih.govuniversiteitleiden.nl These agents underscore the therapeutic success that can be achieved by leveraging the isoindole framework. The fully saturated octahydro-1H-isoindole system offers greater conformational flexibility compared to its aromatic counterparts, providing a distinct advantage for designing ligands that can adapt to the complex topographies of protein binding sites. This has spurred its use as a foundational element in the creation of compound libraries for screening against new biological targets.

Role in Modulating Protein-Ligand Interactions in in vitro Systems (e.g., RBP4 antagonists, opioid receptor antagonists)

The octahydro-1H-isoindole motif and structurally related bicyclic systems are instrumental in designing molecules that can selectively modulate protein-ligand interactions, a fundamental process in pharmacology.

Retinol-Binding Protein 4 (RBP4) Antagonists

Retinol-Binding Protein 4 (RBP4) is the primary transporter of retinol (B82714) (Vitamin A) in the bloodstream, a process that requires interaction with the protein transthyretin (TTR). nih.govbeilstein-journals.org Antagonizing the RBP4-TTR interaction is a therapeutic strategy for diseases like atrophic age-related macular degeneration by reducing the accumulation of toxic retinol byproducts in the retina. universiteitleiden.nlbeilstein-journals.org While direct studies on octahydro-1H-isoindol-5-ol hydrochloride as an RBP4 antagonist are not prominent, research into non-retinoid RBP4 antagonists has utilized closely related structural motifs. For instance, the synthesis of potent RBP4 antagonists has involved intermediates such as tert-butyl 5-oxooctahydro-1H-isoindole-2(3H)-carboxylate, demonstrating the utility of the saturated isoindole core in building molecules designed to fit into the retinol-binding pocket of RBP4. rsc.org This indicates the scaffold's suitability for developing compounds that disrupt the critical RBP4-TTR protein-protein interaction. universiteitleiden.nl

Opioid Receptor Antagonists

| Compound Scaffold | Target | Activity Type | Binding Affinity (Kᵢ, nM) | Functional Activity (IC₅₀, nM) | Reference |

|---|---|---|---|---|---|

| Octahydro-1H-pyrido[1,2-a]pyrazine (Compound 36) | μ-opioid receptor | Antagonist | 0.47 | 1.8 | organic-chemistry.org |

| Octahydro-1H-pyrido[1,2-a]pyrazine (Compound 4) | μ-opioid receptor | Antagonist | 0.62 | 0.54 | organic-chemistry.org |

| (-)-N-Phenethyl-octahydro-1H-benzofuro[3,2-e]isoquinoline (Compound (-)-1b) | μ-opioid receptor | Neutral Antagonist | 0.22 (Kd) | N/A | organic-chemistry.org |

Exploration as Inhibitors of Neurotransmitter Transporters (e.g., SERT, NET, DAT)

Monoamine transporters—specifically the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT)—are critical for regulating neurotransmitter levels in the synaptic cleft and are primary targets for antidepressant medications. exlibrisgroup.comnih.gov The octahydro-1H-isoindole scaffold has been identified as a novel and effective framework for designing potent triple reuptake inhibitors (TRIs), which block all three of these transporters simultaneously. nih.gov

A study dedicated to expanding the chemical diversity of TRIs disclosed that 3-aryl substituted octahydro-1H-isoindole analogues are potent inhibitors of SERT, NET, and DAT. nih.gov Structure-activity relationship (SAR) studies revealed that modifications to the aryl group and the bicyclic core could modulate the potency and selectivity across the three transporters. Optimized compounds from this series demonstrated high brain penetration and were active in preclinical models of antidepressant efficacy, such as the mouse tail suspension test. nih.gov These findings validate the octahydro-1H-isoindole scaffold as a promising foundation for the development of new CNS agents.

| Compound | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Analogue 23a | 29 | 85 | 168 | nih.gov |

| Analogue 26a | 53 | 150 | 140 | nih.gov |

Note: Compound structures are detailed in the source publication.

Potential in Antiparasitic and Anticancer Research via Related Scaffold Studies

The versatility of the isoindole core and its derivatives extends to oncology and infectious diseases. While research on the fully saturated octahydro-1H-isoindole is emerging, extensive studies on related scaffolds like phthalimide (isoindoline-1,3-dione) and isoindolinone have demonstrated significant potential in these fields.

Anticancer Research

The phthalimide scaffold is a well-established pharmacophore in the design of anticancer agents. springernature.comuniversiteitleiden.nlorganic-chemistry.org Derivatives have shown potent antiproliferative activity against a range of human cancer cell lines, including colon, breast, lung, and leukemia cells. organic-chemistry.orgnih.govnih.govnih.gov For example, a halogenated phthalimide-imine derivative was effective against both colon and breast cancer cell lines while showing selectivity over normal tissues. nih.gov Another study found that a 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione derivative exhibited a half-maximal cytotoxic concentration (CC₅₀) of 0.26 μg/mL against Raji blood cancer cells, inducing cell death through apoptosis and necrosis. nih.gov Furthermore, novel 3-methyleneisoindolinone derivatives have been shown to induce oxidative stress, disrupt the mitochondrial membrane potential, and cause cell cycle arrest in head and neck squamous cell carcinoma cells. nih.gov

| Scaffold Type | Cell Line | Cancer Type | Activity (IC₅₀ / CC₅₀) | Reference |

|---|---|---|---|---|

| Phthalimide-chromene | HeLa | Cervical Cancer | 1.0 µM | universiteitleiden.nl |

| Phthalimide-acetamide | Raji | Burkitt's Lymphoma | 0.26 µg/mL | nih.gov |

| Phthalimide-acetamide | K562 | Chronic Myelogenous Leukemia | 3.81 µg/mL | nih.gov |

| Isoindolinone | A549 | Lung Cancer | Dose-dependent activity | nih.gov |

Antiparasitic Research

Indole (B1671886) alkaloids, which share a bicyclic core related to isoindole, are a rich source of potential antiparasitic agents. researchgate.net Research on plant-derived alkaloids has identified compounds with significant activity against parasites responsible for diseases like malaria and trypanosomiasis. rsc.org One notable example is dimethylisoborreverine (DMIB), an indole alkaloid that displayed submicromolar activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the parasite that causes malaria. rsc.org Its potent activity, with IC₅₀ values as low as 20 nM, suggests that such scaffolds can be effective starting points for new antimalarial drugs. rsc.org Additionally, studies have shown that certain heterocyclic derivatives of isoindoline possess potent activity against Leishmania infantum, the causative agent of visceral leishmaniasis. nih.gov

Design and Synthesis of Chemical Probes Incorporating the Octahydro-1H-isoindole Motif for Target Validation

Target validation is a critical step in drug discovery, confirming that modulating a specific biological target with a small molecule leads to a desired therapeutic effect. exlibrisgroup.comnih.gov Chemical probes are essential tools for this process, allowing researchers to study protein function in a native cellular environment. nih.govopentargets.org The octahydro-1H-isoindole scaffold can be strategically modified to create such probes.

The design of a chemical probe typically involves incorporating a reporter tag (like biotin) or a photoreactive group into the core scaffold of a known bioactive molecule. nih.govnih.gov This modification must be done at a position that does not disrupt the molecule's binding to its target protein.

Biotinylated Probes: A common strategy involves synthesizing a derivative of the octahydro-1H-isoindole scaffold with a linker arm terminating in a biotin (B1667282) molecule. beilstein-journals.orgnih.gov When this probe is introduced into a cell lysate, it binds to its target protein(s). The strong and specific interaction between biotin and streptavidin is then exploited to isolate the probe-protein complex using streptavidin-coated beads. nih.gov The captured protein can then be identified using mass spectrometry, thus revealing the molecular target. nih.gov

Photoaffinity Labeling (PAL) Probes: This technique involves incorporating a photoreactive moiety, such as a diazirine or an aryl azide, onto the octahydro-1H-isoindole scaffold. universiteitleiden.nlnih.gov The resulting probe binds reversibly to its target. Upon exposure to UV light, the photoreactive group is activated, forming a highly reactive species that creates a permanent, covalent bond with the target protein. nih.gov This covalent linkage allows for more stringent purification and subsequent identification of the target, even for weak or transient interactions. Often, PAL probes are designed with a bioorthogonal handle (e.g., a terminal alkyne), which allows for the subsequent attachment of a biotin tag via "click chemistry" for enrichment and analysis. universiteitleiden.nl

By leveraging established synthetic routes for isoindolines, chemists can append these functional handles to the octahydro-1H-isoindole core, transforming a bioactive compound into a powerful chemical probe for elucidating biological pathways and validating new drug targets. organic-chemistry.orgnih.gov

Future Directions and Emerging Research Avenues for Octahydro 1h Isoindol 5 Ol Hydrochloride

Integration with Advanced Synthetic Methodologies (e.g., flow chemistry, photocatalysis, C-H functionalization)

The synthesis and functionalization of saturated heterocyclic scaffolds like octahydro-1H-isoindole are poised for significant advancement through the adoption of modern synthetic techniques. These methodologies offer improvements in efficiency, safety, and the types of chemical transformations possible.

Flow Chemistry: Continuous-flow processing is having a substantial impact on chemical synthesis, offering enhanced safety, efficiency, and scalability compared to traditional batch methods. worktribe.comspringerprofessional.de For the synthesis of saturated heterocycles, flow chemistry allows for precise control over reaction parameters such as temperature and pressure, enabling transformations that might be hazardous or inefficient in batch. springerprofessional.de The application of flow chemistry to the synthesis of octahydro-1H-isoindole derivatives could streamline multi-step sequences and facilitate safer handling of reactive intermediates. durham.ac.uk This technology is particularly well-suited for high-temperature reactions or those involving gaseous reagents, which can be challenging in standard laboratory glassware. springerprofessional.de

| Feature | Batch Synthesis | Potential Flow Synthesis |

| Safety | Handling of hazardous reagents and intermediates at scale can be risky. | Improved safety through smaller reaction volumes and better heat transfer. |

| Scalability | Scaling up can be non-linear and require significant redevelopment. | More straightforward scale-up by running the reactor for longer periods. springerprofessional.de |

| Efficiency | Can involve lengthy reaction times and workup procedures for each step. | Potential for telescoped, multi-step synthesis without intermediate isolation, reducing time and waste. researchgate.net |

| Control | Less precise control over temperature, pressure, and mixing. | Superior control over reaction parameters, leading to higher selectivity and yields. |

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging carbon-carbon and carbon-heteroatom bonds under exceptionally mild conditions. researchgate.net This strategy could be applied to the functionalization of the octahydro-1H-isoindole core. For instance, photocatalytic methods enable the generation of α-amino radicals from amine derivatives, which can then engage in a variety of coupling reactions. nih.govnih.gov This would allow for the direct attachment of alkyl, acyl, or other functional groups to the carbon atoms adjacent to the nitrogen, a transformation that is difficult to achieve using conventional methods. This approach offers a versatile and sustainable route to novel derivatives. researchgate.net

C-H Functionalization: Direct C-H functionalization is a highly sought-after strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. bohrium.com While challenging for saturated C(sp³)–H bonds, recent advances in transition-metal catalysis (e.g., using palladium, rhodium, or cobalt) have made these transformations increasingly feasible. chemrxiv.orgrsc.org Applying these methods to the octahydro-1H-isoindole scaffold could enable the direct introduction of aryl, alkyl, or other groups onto the carbocyclic framework. nih.gov This would provide a powerful and atom-economical way to generate a diverse library of analogs by modifying the core structure in previously inaccessible positions. nih.gov

Expanding the Chemical Space of Octahydro-1H-isoindole Derivatives

The structural rigidity and defined stereochemistry of the octahydro-1H-isoindole scaffold make it an excellent starting point for exploring new areas of chemical space in drug discovery. nih.govacs.org Expanding the diversity of derivatives based on this core can lead to the identification of compounds with novel biological activities.

The primary points for diversification on the octahydro-1H-isoindol-5-ol hydrochloride molecule are the secondary amine and the hydroxyl group. The secondary amine can be functionalized through N-alkylation, N-acylation, or N-arylation to introduce a wide variety of substituents. The hydroxyl group can be converted into ethers, esters, or other functionalities, or it can be used as a handle for attaching larger molecular fragments.

The concept of "scaffold hopping," where the core structure is modified to create isofunctional but structurally novel analogs, is also a promising avenue. By systematically altering the ring size or introducing heteroatoms into the carbocyclic portion of the octahydro-1H-isoindole skeleton, new bicyclic amine scaffolds with distinct three-dimensional shapes and properties can be generated. Exploring this untapped chemical space is crucial for finding next-generation therapeutic agents. nih.govacs.org

| Diversification Point | Potential Modifications | Resulting Functional Groups |

| Secondary Amine (N-H) | Alkylation, Acylation, Arylation, Reductive Amination | Tertiary amines, Amides, Ureas, Sulfonamides |

| Hydroxyl Group (O-H) | Etherification, Esterification, Oxidation | Ethers, Esters, Ketones |

| Carbocyclic Backbone (C-H) | C-H Functionalization | Arylated, Alkylated, or otherwise substituted rings |

Application in Novel Chemical Biology Research Areas

Derivatives of this compound can be developed as valuable tools for chemical biology. By incorporating specific functional groups, these molecules can be transformed into chemical probes to investigate complex biological systems. nih.govresearchgate.net

One emerging area is the development of probes for target identification and validation. mdpi.com For example, a derivative could be synthesized with a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., an alkyne for click chemistry). Such a photo-affinity labeling probe could be used to covalently crosslink to its protein target within a cell upon UV irradiation, allowing for subsequent identification via proteomics. researchgate.net

Furthermore, the octahydro-1H-isoindole scaffold can be utilized in diversity-oriented synthesis (DOS) to generate libraries of complex and stereochemically rich molecules. acs.org Given that isoindole derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial properties, screening these libraries against various disease models could uncover novel therapeutic targets and mechanisms of action. researchgate.net These efforts bridge the gap between synthetic chemistry and biology, enabling the discovery of small molecules to probe and modulate biological pathways. nih.govhku.hk

Advanced Computational Methodologies in Octahydro-1H-isoindole Design and Optimization

Computational chemistry and cheminformatics are indispensable tools for accelerating the drug discovery process. These methods can be applied to rationally design and optimize derivatives of this compound before their synthesis, saving significant time and resources. nih.gov

Molecular Docking and Dynamics: Molecular docking simulations can predict how different derivatives might bind to the active site of a specific protein target. nih.govmdpi.comnih.gov This allows for the virtual screening of large libraries of potential compounds and the prioritization of those with the most favorable predicted binding energies and interactions. ajchem-a.comijper.org Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and accurate picture of the binding event. nih.gov

In Silico ADMET Prediction: A major challenge in drug development is ensuring that a compound has favorable pharmacokinetic properties. In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of virtual compounds. mdpi.com By calculating properties such as aqueous solubility, membrane permeability, and potential for inhibiting key metabolic enzymes, researchers can filter out compounds likely to fail later in development and focus on those with a higher probability of success. nih.govnih.govresearchgate.net

| Computational Tool | Application in Derivative Design | Key Outcome |

| Molecular Docking | Predicts binding mode and affinity of a ligand to a protein target. nih.gov | Prioritization of compounds for synthesis; SAR hypothesis generation. ajchem-a.com |

| Molecular Dynamics (MD) Simulation | Simulates the movement of the ligand-protein complex over time. | Assessment of binding stability and conformational changes. |

| ADMET Prediction | Calculates drug-like properties (e.g., solubility, permeability, toxicity). mdpi.com | Early identification of candidates with poor pharmacokinetic profiles. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of features required for biological activity. | Design of novel scaffolds that retain key binding interactions. |

| Quantum Mechanics (QM) | Calculates electronic properties and reaction mechanisms. | Understanding ligand conformation and reactivity. nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.